
(R)-2-Hydroxypent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Hydroxypent-4-enoic acid is an organic compound that belongs to the class of carboxylic acids. It features a hydroxyl group (-OH) attached to the second carbon of a pent-4-enoic acid chain. This compound is chiral, meaning it has a non-superimposable mirror image, and the ®-configuration indicates the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Hydroxypent-4-enoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-oxopent-4-enoic acid using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric purity. Another method involves the hydrolysis of ®-2-hydroxy-4-pentenoate esters under acidic or basic conditions.
Industrial Production Methods
Industrial production of ®-2-Hydroxypent-4-enoic acid typically involves the use of biocatalysts, such as enzymes, to achieve high selectivity and yield. Enzymatic reduction of 2-oxopent-4-enoic acid using specific dehydrogenases is a common industrial method. This approach is environmentally friendly and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-2-Hydroxypent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the pent-4-enoic acid chain can be reduced to form ®-2-hydroxypentanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: 2-oxopent-4-enoic acid or 2-oxopentanoic acid.
Reduction: ®-2-hydroxypentanoic acid.
Substitution: 2-chloropent-4-enoic acid or 2-aminopent-4-enoic acid.
Scientific Research Applications
®-2-Hydroxypent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its effects on biological systems.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of ®-2-Hydroxypent-4-enoic acid involves its interaction with specific enzymes and molecular targets. The hydroxyl group and the double bond in the molecule allow it to participate in various biochemical reactions. For example, it can act as a substrate for dehydrogenases, leading to the formation of corresponding ketones or acids. The compound’s chiral nature also plays a crucial role in its interactions with enzymes, influencing the stereochemistry of the products formed.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Hydroxypent-4-enoic acid: The enantiomer of ®-2-Hydroxypent-4-enoic acid with different spatial arrangement.
2-Hydroxybut-3-enoic acid: A similar compound with a shorter carbon chain.
2-Hydroxyhex-5-enoic acid: A similar compound with a longer carbon chain.
Uniqueness
®-2-Hydroxypent-4-enoic acid is unique due to its specific ®-configuration, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its role as a chiral building block make it valuable in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C5H8O3 |
|---|---|
Molecular Weight |
116.11 g/mol |
IUPAC Name |
(2R)-2-hydroxypent-4-enoic acid |
InChI |
InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2,4,6H,1,3H2,(H,7,8)/t4-/m1/s1 |
InChI Key |
VFSVBYJVPHDQQC-SCSAIBSYSA-N |
Isomeric SMILES |
C=CC[C@H](C(=O)O)O |
Canonical SMILES |
C=CCC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


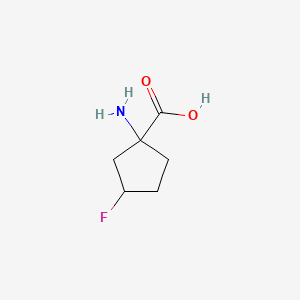
![3-Bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13907880.png)
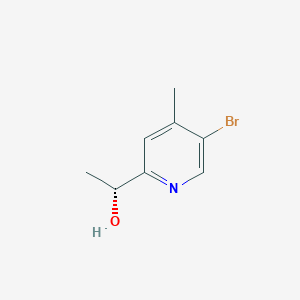
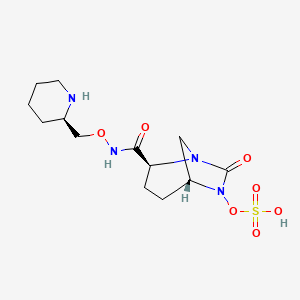
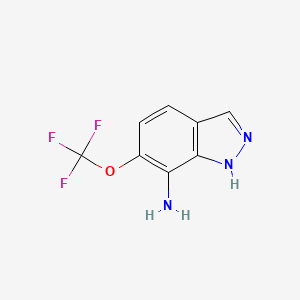
![Methyl (2R,4R)-4-[(4-Nitrobenzoyl)oxy]-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B13907897.png)

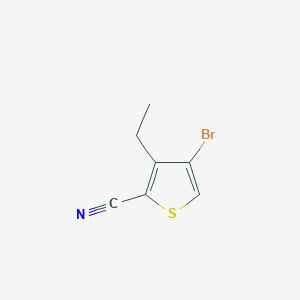
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13907910.png)
![(2R)-3-[tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13907926.png)
![tert-butyl N-[(1R)-2-amino-1-cyclopropylethyl]carbamate](/img/structure/B13907934.png)
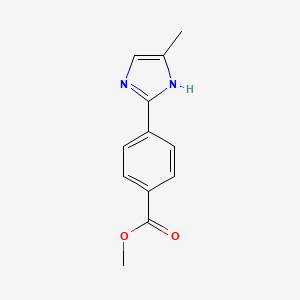
![Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate](/img/structure/B13907944.png)
![7-chloro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13907951.png)
